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Mechanisms of Elimination and NGP

The gas-phase elimination kinetics of chloroketones, including 4-chlorobutan-2-one, have been studied using
computational methods. The key finding is that the mechanism and rate of elimination are highly dependent

on the molecular structure, particularly the position of the chlorine atom relative to the carbonyl group [1].

¢ 4-Chlorobutan-2-one: This compound undergoes elimination via a non-synchronous four-
membered cyclic transition state (TS). In this mechanism, the carbonyl group's assistance is
limited [1].

¢ 5-Chloropentan-2-one and 4-chloro-1-phenylbutan-1-one: These compounds exhibit a different
behavior where the carbonyl oxygen anchimerically assists the elimination through a polar five-
membered cyclic TS mechanism. This NGP leads to a significant increase in the reaction rate
compared to 4-chlorobutan-2-one [1].

The polarization of the C-Cl bond is a key, rate-determining step in these reactions. The ability of the
carbonyl oxygen to stabilize the developing positive charge on the carbon atom dictates the efficiency of the

process [1].

The diagram below illustrates the contrasting mechanisms.
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Computational Methods and Data

The following table summarizes the key electronic structure methods used in the theoretical study to

investigate the elimination kinetics [1].

Computational

Method Basis Set(s) Studied Compounds

B3LYP 6-31G(d,p), 6- 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-
31++G(d,p) phenylbutan-1-one

MPW91PW91 6-31G(d,p), 6- 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-
31++G(d,p) phenylbutan-1-one

PBEPBE 6-31G(d,p), 6- 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-
31++G(d,p) phenylbutan-1-one
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Computational

Basis Set(s) Studied Compounds
Method

MP2 6-31++G(d,p) 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chlorobutan-
2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one

Experimental Protocol Insights

The study was conducted entirely in the gas phase to isolate the reaction kinetics from solvent effects.

Below is an overview of the general computational workflow used [1].
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¢ Electronic Analysis: To understand the interaction between the carbonyl group and the chlorine-
leaving group, researchers performed Natural Bond Orbital (NBO) and Atoms in Molecules (AIM)
analyses on the calculated structures. These methods help quantify the extent of electronic
delocalization and bond critical points, providing evidence for NGP [1].

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://www.academia.edu/980808/Theoretical_study_of_neighboring_carbonyl_group_participation_in_the_elimination_kinetics_of_chloroketones_in_the_gas_phase
https://www.smolecule.com/products/s685894?utm_src=pdf-body-img
https://www.academia.edu/980808/Theoretical_study_of_neighboring_carbonyl_group_participation_in_the_elimination_kinetics_of_chloroketones_in_the_gas_phase
https://www.smolecule.com/products/s685894?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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